2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide
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Overview
Description
2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and an acetamide moiety attached to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under acidic conditions, often using acetic anhydride as the acetylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside
- N-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide
Uniqueness
2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide stands out due to its unique combination of a methoxyphenyl group and an acetamide moiety attached to a chromen-4-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)17-9-15(20)14-8-13(23-10-18(19)21)6-7-16(14)24-17/h2-9H,10H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDIPSUZPLKYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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